REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1.O.[CH3:17][N:18]1[CH:22]=[C:21](B2OC(C)(C)C(C)(C)O2)[CH:20]=[N:19]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:17][N:18]1[CH:22]=[C:21]([C:2]2[CH:7]=[C:6]([O:8][C:9]3[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=3)[CH:5]=[CH:4][N:3]=2)[CH:20]=[N:19]1 |f:3.4.5|
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Name
|
|
Quantity
|
0.47 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)OC=1C=CC(=NC1)N
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Name
|
|
Quantity
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11 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3.67 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.662 g
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
cesium carbonate
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Quantity
|
2.63 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
0.245 g
|
Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Argon was bubbled through the mixture for several minutes
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Type
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CUSTOM
|
Details
|
The flask was fitted with a condenser
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Type
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CUSTOM
|
Details
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argon was flushed through the system
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Type
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CUSTOM
|
Details
|
was then placed in a 90° C.
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Type
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TEMPERATURE
|
Details
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heated for 23 hours
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Duration
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23 h
|
Type
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ADDITION
|
Details
|
diluted with THF (75 mL)
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Type
|
WASH
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Details
|
washed with brine (2×50 mL)
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Type
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EXTRACTION
|
Details
|
The combined aqueous layers were then back extracted with THF (40 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (THF-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.357 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |